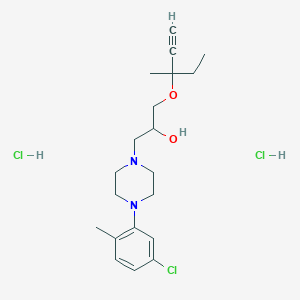
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H31Cl3N2O2 and its molecular weight is 437.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of the compound is C16H23ClN2O2, with a molecular weight of approximately 320.82 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C16H23ClN2O2 |
| Molecular Weight | 320.82 g/mol |
| LogP | 3.98 |
| Polar Surface Area | 19.59 Ų |
| Hydrogen Bond Acceptors | 2 |
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing piperazine moieties often demonstrate moderate to excellent antibacterial activity against various strains of bacteria . The specific compound under discussion has shown promising results in preliminary assays, suggesting it may inhibit bacterial growth effectively.
Antidepressant and Anxiolytic Effects
Piperazine derivatives are frequently studied for their effects on the central nervous system (CNS). The structural similarity to known antidepressants suggests potential serotonergic activity. Compounds with similar structures have been reported to act as selective serotonin reuptake inhibitors (SSRIs), which could imply that this compound might exhibit similar antidepressant and anxiolytic effects .
Case Studies
- Study on Antimicrobial Efficacy : A series of piperazine derivatives were synthesized and tested for antimicrobial activity. Among these, the compound exhibited notable efficacy against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
- CNS Activity Assessment : In a study focusing on CNS-active compounds, derivatives similar to the one discussed showed significant anxiolytic effects in animal models. The mechanism was attributed to modulation of serotonin receptors, which warrants further investigation into the specific interactions of this compound with neurotransmitter systems .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the piperazine ring contributes to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation and anxiety responses.
特性
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2.2ClH/c1-5-20(4,6-2)25-15-18(24)14-22-9-11-23(12-10-22)19-13-17(21)8-7-16(19)3;;/h1,7-8,13,18,24H,6,9-12,14-15H2,2-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCEWQJJZGSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













